Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[421]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[421]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The difluoro groups and tert-butyl ester contribute to the compound’s stability and reactivity, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Shares the difluoro and tert-butyl ester groups but has a different core structure.
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: Similar bicyclic structure but lacks the difluoro groups.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate: Contains a different bicyclic core and additional functional groups.
Uniqueness
Tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is unique due to its specific combination of a bicyclic core, difluoro groups, and tert-butyl ester. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19F2NO3 |
---|---|
Molecular Weight |
275.29 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate |
InChI |
InChI=1S/C13H19F2NO3/c1-12(2,3)19-11(18)16-8-4-5-9(16)7-13(14,15)10(17)6-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
XTCNQFVKNQDJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C(=O)C2)(F)F |
Origin of Product |
United States |
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